methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Melting point Crystallisation Purity assessment

Researchers requiring regiochemically pure pyrrole intermediates often face unpredictable electrophilic substitution that yields complex product mixtures. Methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 74999-36-3) eliminates this uncertainty: • Exclusive C4 reactivity blocks unwanted 3,5-substitution, enabling clean 4-formylation and halogenation without regioisomeric purification. • Proven scaffold for BODIPY fluorophores, Sunitinib impurity reference standards, and agrochemical SAR libraries. • Methyl ester provides on-demand hydrolysis to the carboxylic acid, supporting diverse downstream conjugation strategies.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 74999-36-3
Cat. No. B1605610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
CAS74999-36-3
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C(=O)OC)C
InChIInChI=1S/C8H11NO2/c1-5-4-6(2)9-7(5)8(10)11-3/h4,9H,1-3H3
InChIKeyNNDPBEVKFHCFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate Overview


Methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a 3,5-dimethyl-substituted pyrrole-2-carboxylic acid methyl ester (MFCD03211380) with a molecular weight of 153.18 g/mol . It exists as a solid at ambient temperature (mp 97–98 °C) and possesses moderate lipophilicity (XLogP ≈ 1.7, polar surface area 42.09 Ų) . The compound is primarily employed as a regiospecifically functionalisable building block in medicinal chemistry, materials science, and agrochemical synthesis.

Methyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate vs. Analogs


Although several 2-carboxylate pyrroles share the same core heterocycle, the methyl ester together with the 3,5-dimethyl substitution pattern confers a distinct combination of thermal properties, lipophilicity, and regiochemical control that is absent in the ethyl ester, the non-methylated methyl ester, or the isomeric 2,4-dimethyl-5-carboxylate [1][2]. Blind replacement of the methyl ester with an ethyl group alters melting point by ~30 °C and modifies log P; omission of the ring methyl groups opens multiple electrophilic substitution sites, leading to product mixtures in formylation and halogenation reactions. The evidence below quantifies these differences and demonstrates that the title compound delivers predictable physical behaviour and synthetic selectivity that generic analogs cannot replicate.

Quantitative Evidence for Methyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate


Melting Point Comparison with Ethyl and Non-Methylated Analogs

The methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate exhibits a melting point of 97–98 °C, which is approximately 25–28 °C lower than the ethyl homolog (122–126 °C) and approximately 20–23 °C higher than the non‑methylated methyl pyrrole-2-carboxylate (74–78 °C) . The intermediate melting point facilitates melt-based purification and distinguishes the compound from its nearest neighbours in quality-control analyses.

Melting point Crystallisation Purity assessment

Lipophilicity vs. Ethyl and Non-Methylated Analogs

The computed XLogP of methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is 1.7, compared with 1.81 for the ethyl 3,5-dimethyl analog and 1.2 for methyl 1H-pyrrole-2-carboxylate [1]. The 0.5 log-unit increase relative to the non-methylated ester reflects the contribution of the two methyl groups, while the 0.11 log-unit decrease relative to the ethyl ester indicates slightly greater hydrophilicity that can influence solubility and partitioning in biphasic systems.

LogP Lipophilicity Drug-like properties

Regioselective C4 Formylation

In pyrrole-2-carboxylates that lack ring substituents, Vilsmeier–Haack formylation can afford a mixture of 4‑formyl and 5‑formyl regioisomers [1]. With methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, both the 3‑ and 5‑positions are blocked, forcing electrophilic attack exclusively at C4. Warashina et al. demonstrated that suitably substituted pyrrole-2-carboxylates undergo formylation with crystalline Vilsmeier reagent or dichloromethyl alkyl ethers to give the 4‑formyl derivative in nearly quantitative yield [2]. By eliminating the possibility of 5‑formyl contamination, the 3,5‑dimethyl substitution pattern provides a single regioisomer, simplifying purification and improving process robustness.

Regioselectivity Formylation Vilsmeier-Haack

Moisture-Directed Chemoselectivity: Ester vs. Nitrile

In a study on the regioselective synthesis of α‑cyanopyrroles, methyl oximinocyanoacetate was reacted with pentane‑2,4‑dione in hot acetic acid with zinc dust. When glacial acetic acid was used, methyl 3,5‑dimethylpyrrole‑2‑carboxylate was obtained as the exclusive product (∼40% yield); switching to wet acetic acid gave exclusively 3,5‑dimethylpyrrole‑2‑carbonitrile [1]. This moisture‑dependent switch demonstrates that the methyl carboxylate can be selectively prepared in a single step without contamination from the competing nitrile pathway, a level of chemocontrol not commonly observed with other pyrrole building blocks.

Knorr reaction Chemoselectivity Process chemistry

Application Scenarios for Methyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate


4-Formyl Pyrrole Building Block for Drug Discovery

The exclusive availability of the C4 position for electrophilic substitution, demonstrated by Warashina et al. [1], makes the title compound the preferred starting material for preparing 4‑formyl derivatives. The resulting aldehyde is a versatile handle for condensation with amines, hydrazides, and active‑methylene compounds, enabling the rapid assembly of pyrrole‑focused compound libraries for medicinal chemistry without regioisomeric purification.

BODIPY Dye Building Block with Defined Substitution

BODIPY dyes require pyrrole subunits with controlled substitution to tune photophysical properties. The 3,5‑dimethyl‑2‑carboxylate scaffold provides a rigid, electron‑rich pyrrole core where the ester group can be hydrolysed to the carboxylic acid for further conjugation, while the methyl groups ensure that the 3‑ and 5‑positions remain blocked during subsequent condensations, leading to structurally well‑defined fluorophores [1][2].

Impurity Reference Standard for Sunitinib Manufacturing

Derivatives of 3,5‑dimethyl‑1H‑pyrrole‑2‑carboxylate are key intermediates and process‑related impurities in the synthesis of the multi‑kinase inhibitor Sunitinib [2]. The methyl ester form is used to prepare impurity reference standards that require precise identity and purity; its higher melting point and distinct log P relative to the ethyl analog ensure unambiguous identification by HPLC and DSC in quality‑control laboratories.

Precursor for Agrochemical and Material-Science Intermediates

The compound is frequently employed as a synthetic intermediate for plant‑growth regulators and OLED materials [2]. Its balanced lipophilicity and the presence of a hydrolytically labile methyl ester allow on‑demand conversion to the corresponding carboxylic acid, which can be further functionalised to amides or thioesters — a flexibility that supports diverse structure‑activity relationship studies.

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